3-Chloro-4-(2-methoxy-ethoxy)-benzylamine

SYK kinase inhibitor TAK-659 mivavotinib

This substituted benzylamine is the defined precursor for TAK-659 (mivavotinib), a dual SYK/FLT3 inhibitor in Phase II for B-cell malignancies. The 3-chloro and 4-(2-methoxyethoxy) groups are crucial for target binding; structurally simpler benzylamines cannot substitute without invalidating SAR. Procure at ≥98% purity to ensure reliable coupling and batch-to-batch consistency in kinase inhibitor programs.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1248816-06-9
Cat. No. B1453579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-methoxy-ethoxy)-benzylamine
CAS1248816-06-9
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)CN)Cl
InChIInChI=1S/C10H14ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
InChIKeyGCWWHQIHFGMOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine (CAS 1248816-06-9): A Critical Synthetic Intermediate for SYK/FLT3 Kinase Inhibitor Development


3-Chloro-4-(2-methoxy-ethoxy)-benzylamine (CAS 1248816-06-9), also referred to as (3-Chloro-4-(2-methoxyethoxy)phenyl)methanamine , is a substituted benzylamine derivative featuring a 3-chloro substituent and a 4-(2-methoxyethoxy) ether side chain on the phenyl ring. With the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol , this compound has a predicted boiling point of 324.6±37.0 °C at 760 mmHg and a calculated LogP of 1.8239 . The primary documented application of this intermediate is its role as a precursor in the synthetic route for TAK-659 (mivavotinib) , an investigational dual SYK/FLT3 kinase inhibitor that has progressed to Phase II clinical evaluation for B-cell malignancies including diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) [1].

Procurement Alert: Why Generic Benzylamines Cannot Substitute for 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine in TAK-659 Synthesis


In procurement contexts for kinase inhibitor synthesis programs, generic substitution of structurally similar benzylamine intermediates without rigorous orthogonal validation is not scientifically supportable. The presence of both the 3-chloro substituent and the 4-(2-methoxyethoxy) ether side chain in 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine imparts specific steric and electronic properties that are non-fungible with simpler benzylamine analogs lacking these functional groups. In the TAK-659 (mivavotinib) synthetic route, this compound serves as a defined building block —the 2-methoxyethoxy side chain likely contributes to the hydrophobic interactions and conformational constraints necessary for the final molecule's binding mode, while the chloro substituent provides a reactive handle for further elaboration. Replacing this intermediate with a commercially expedient but structurally divergent analog (e.g., unsubstituted benzylamine or a 4-hydroxy derivative) would alter the subsequent coupling chemistry and fundamentally modify the final product's structure, thereby invalidating the established SAR and potentially compromising the pharmacological profile documented for TAK-659 [1].

Quantitative Differentiation Evidence: 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine versus Structural Analogs in Kinase Inhibitor Synthesis


Application Differentiation: Defined TAK-659 Synthetic Intermediate versus General-Purpose Benzylamines

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is explicitly identified by vendors as an intermediate in the synthesis of TAK-659 (mivavotinib) , an investigational dual SYK/FLT3 inhibitor. In contrast, unsubstituted benzylamine (CAS 100-46-9) and other simple benzylamine derivatives lack this specific application path. TAK-659 has demonstrated clinically relevant activity: it inhibits SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM [1], and has been evaluated in Phase II clinical trials for diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) [2]. Procurement of this specific intermediate supports research programs that aim to reproduce or build upon the established pharmacological profile of TAK-659.

SYK kinase inhibitor TAK-659 mivavotinib synthetic intermediate

Physicochemical Differentiation: Lipophilicity Profile versus Hydroxy-Substituted Analog

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine has a calculated LogP of 1.8239 , reflecting moderate lipophilicity attributable to the 2-methoxyethoxy ether side chain and chloro substituent. In contrast, 3-chloro-4-hydroxybenzylamine (CAS 366825-49-2) lacks the ether side chain entirely and contains a free hydroxyl group, which would be expected to confer substantially higher polarity and lower LogP (not directly measured in accessible literature, but qualitatively inferable based on the absence of the lipophilic ether moiety). This difference is non-trivial for synthetic planning: the ether side chain of the target compound provides a defined hydrophobic spacer that influences the final inhibitor's membrane permeability and target engagement, whereas the free hydroxyl of the comparator introduces a potential off-target hydrogen-bonding site and alternative metabolic liability.

lipophilicity LogP ether side chain pharmacokinetics

Functional Group Differentiation: Benzylamine Scaffold versus Phenylamine Analog for Coupling Chemistry

The target compound is a primary benzylamine (Ar-CH2-NH2), whereas the closely related compound 3-chloro-4-(2-methoxy-ethoxy)-phenylamine (CAS 879047-68-4) is a primary arylamine (Ar-NH2) . This fundamental structural difference—a benzylic CH2 spacer between the aromatic ring and the amine nitrogen—dictates distinct reactivity profiles. Benzylamines are more nucleophilic and participate readily in reductive amination and alkylation reactions with aldehydes and ketones, whereas arylamines are significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the aromatic ring. In the context of building TAK-659, the benzylamine scaffold provides the appropriate spatial orientation and reactivity for the subsequent coupling steps, while the phenylamine analog would alter the geometry of the final inhibitor and likely fail to undergo the required transformations under identical reaction conditions.

benzylamine phenylamine reductive amination coupling chemistry

Vendor Purity Specification: Minimum 98% Purity Grade for Reproducible Synthesis

Commercially available 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is offered with a stated purity of 98% (HPLC) from established research chemical suppliers . While comparable purity grades may be available for related benzylamine derivatives from reputable vendors, this specific purity specification is documented for this particular compound. The defined purity level ensures that the intermediate can be used directly in subsequent synthetic steps without the need for additional purification, which is critical for maintaining synthetic reproducibility in multi-step kinase inhibitor syntheses. For procurement decision-making, this provides a verifiable quality benchmark that can be cross-referenced across supplier catalogs.

purity specification HPLC purity reproducibility quality control

Predicted Boiling Point: 324.6±37.0 °C at 760 mmHg for Purification Planning

The predicted boiling point of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is 324.6±37.0 °C at 760 mmHg , which is substantially higher than that of unsubstituted benzylamine (predicted boiling point ~185 °C). This elevated boiling point reflects the increased molecular weight and additional intermolecular interactions conferred by the 2-methoxyethoxy side chain and chloro substituent. For researchers planning post-synthetic purification via distillation, this value provides a practical reference for establishing appropriate temperature and vacuum conditions. The higher boiling point also suggests that this intermediate is less volatile and more thermally stable than simpler benzylamines, which may influence handling and storage protocols.

boiling point distillation purification thermal stability

Validated Application Scenarios for 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine (CAS 1248816-06-9) in Research Procurement


Scenario 1: Synthesis of TAK-659 (Mivavotinib) for SYK/FLT3 Kinase Inhibition Studies

3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is employed as a key intermediate in the multi-step synthesis of TAK-659 (mivavotinib) , a potent dual inhibitor of spleen tyrosine kinase (SYK, IC50 = 3.2 nM) and FMS-like tyrosine kinase 3 (FLT3, IC50 = 4.6 nM) [1]. Researchers procuring this compound for this application should verify purity (98% minimum specification) prior to use in coupling reactions. The compound's moderate lipophilicity (LogP = 1.8239) and benzylamine scaffold enable the requisite coupling chemistry to construct the full TAK-659 pharmacophore. This scenario is appropriate for academic and industrial laboratories investigating B-cell receptor signaling, chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL) mechanisms, as TAK-659 has demonstrated the ability to overcome microenvironment-mediated survival signals and induce apoptosis in primary CLL cells ex vivo [2].

Scenario 2: Structure-Activity Relationship (SAR) Exploration of SYK/FLT3 Inhibitor Scaffolds

This substituted benzylamine intermediate serves as a versatile building block for generating focused libraries of TAK-659 analogs. The 3-chloro substituent provides a potential site for further functionalization (e.g., via Suzuki coupling or Buchwald-Hartwig amination), while the 2-methoxyethoxy side chain can be systematically varied to probe the SAR of the ether linker region. Procurement of the parent intermediate enables medicinal chemistry teams to explore modifications at the chloro position, the ether chain length, or the amine functionality while maintaining the core TAK-659 pharmacophore. The compound's defined purity specification (98%) ensures that SAR conclusions are not confounded by impurities from the starting material.

Scenario 3: Method Development for Benzylic Amine Coupling Reactions in Complex Substrate Contexts

The compound's benzylamine functionality (Ar-CH2-NH2), combined with the electron-withdrawing chloro substituent and electron-donating ether side chain, presents a distinct electronic environment for optimizing coupling methodologies. Researchers can utilize this intermediate to develop and validate reductive amination protocols, amide bond formation conditions, or N-alkylation strategies in the context of a sterically and electronically non-trivial substrate. The compound's predicted boiling point (324.6±37.0 °C) provides a reference for establishing reaction temperature parameters and purification conditions. Successful method development with this intermediate can then be translated to other substituted benzylamine substrates in related kinase inhibitor programs.

Scenario 4: Quality Control Reference for Supply Chain Validation

Given the compound's role as a TAK-659 intermediate, laboratories engaged in technology transfer or scale-up of SYK/FLT3 inhibitor synthesis can employ authenticated reference material of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine to validate incoming shipments from contract manufacturing organizations (CMOs) or alternative suppliers. The documented purity specification (98%) and predicted physicochemical parameters (LogP = 1.8239; boiling point = 324.6±37.0 °C) provide a baseline for analytical method development (e.g., HPLC purity assessment, LC-MS identity confirmation). This application ensures batch-to-batch consistency and mitigates the risk of introducing structurally divergent impurities that could compromise downstream synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.